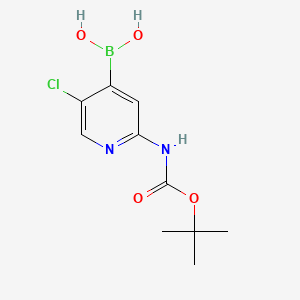

4,4-Dibromoisoquinoline-1,3(2H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

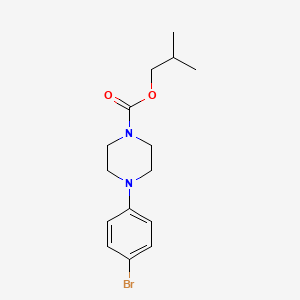

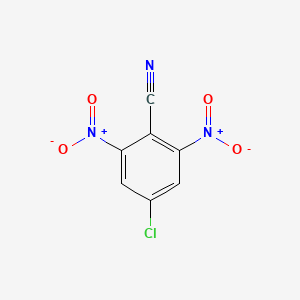

4,4-Dibromoisoquinoline-1,3(2H,4H)-dione, also known as DBIQ, is a heterocyclic aromatic compound containing two bromine atoms and one oxygen atom. It is a colorless, crystalline solid that is insoluble in water and has a molecular weight of 260.11 g/mol. DBIQ is a synthetic compound that has been studied extensively in the laboratory and has been used in a variety of applications in scientific research.

Scientific Research Applications

HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Inhibition : A study found that 2-Hydroxyisoquinoline-1,3(2H,4H)-diones, a related compound, can inhibit HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential applications in antiviral therapies (Billamboz et al., 2011).

Synthesis Techniques for Isoquinoline-1,3-Diones : Recent developments in the synthesis of isoquinoline-1,3(2H,4H)-diones, including the use of radical cascade reactions, have been reviewed. These advancements are significant for creating efficient, green, and mild synthetic methods for such compounds (Niu & Xia, 2022).

Hepatitis B Virus Replication Inhibition : A study demonstrated that certain 2-hydroxyisoquinoline-1,3(2H,4H)-diones can inhibit Hepatitis B virus replication. This highlights the potential use of such compounds in developing treatments for Hepatitis B (Cai et al., 2014).

Antitumor Activity : Some derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones have been synthesized and evaluated for their antitumor activity. This suggests their potential application in cancer research and treatment (Kang et al., 2014).

Modification of Isoquinoline-1,3-Dione Scaffold : Research has been conducted on the medicinally relevant modification of the isoquinoline-1,3-dione scaffold, including metal-free arylation and fluorination. This can lead to the creation of new pharmaceutical compounds (Golushko et al., 2019).

properties

IUPAC Name |

4,4-dibromoisoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO2/c10-9(11)6-4-2-1-3-5(6)7(13)12-8(9)14/h1-4H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTNFDGWEYFHJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)C2(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704536 |

Source

|

| Record name | 4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |

CAS RN |

17247-29-9 |

Source

|

| Record name | 4,4-Dibromoisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)

![2-Bromo-7-chlorothiazolo[5,4-c]pyridine](/img/structure/B596771.png)